Compound Description: 2-Amino-6-chlorobenzoic acid is studied for its solubility in various solvents. This research focuses on determining equilibrium solubility, thermodynamic modeling, and mixing properties [].
2-Amino-6-bromobenzothiazole
Compound Description: 2-Amino-6-bromobenzothiazole (ABBT) is investigated as a potential copper corrosion inhibitor in sulfuric acid solutions []. The research utilizes electrochemical measurements, microscopy, and theoretical calculations to evaluate ABBT's effectiveness and understand its inhibition mechanism.
Compound Description: This compound, also referred to as MP-acetyl lysine, is a pyridinium derivative formed during the heating of N(α)-acetyl-l-lysine and acrolein []. This research focuses on identifying and quantifying lipid peroxidation products in peanuts, with MP-acetyl lysine serving as a marker for acrolein modification of peanut proteins.
Compound Description: This compound, known as MP-lysine, is identified as a marker for evaluating food protein modification by acrolein []. It is quantified in peanut samples to assess the extent of protein damage caused by lipid peroxidation.
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4-Ethyl-2, 5-dimethyloxazole belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 4-Ethyl-2, 5-dimethyloxazole is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 4-ethyl-2, 5-dimethyloxazole is primarily located in the cytoplasm. 4-Ethyl-2, 5-dimethyloxazole exists in all eukaryotes, ranging from yeast to humans. 4-Ethyl-2, 5-dimethyloxazole is a burnt and roasted tasting compound that can be found in coffee and coffee products and potato. This makes 4-ethyl-2, 5-dimethyloxazole a potential biomarker for the consumption of these food products.